((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(7R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m1/s1 |
InChI Key |
IUKDDYAECHPPRM-RKDXNWHRSA-N |
Isomeric SMILES |
C1C[C@H](CN2[C@H]1CNCC2)CO |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation Route
This is a common industrially scalable method where a pyrido[1,2-a]pyrazine derivative bearing unsaturation in the bicyclic ring system is subjected to hydrogenation to achieve the saturated octahydro structure.
- Catalysts: Palladium on carbon (Pd/C) is typically used.
- Solvents: Toluene or methanol serve as reaction media.
- Conditions: Hydrogen gas pressure (1–5 atm), temperature ranging from room temperature to mild heating (25–60 °C).
- Outcome: Selective reduction of double bonds in the bicyclic system while preserving the hydroxymethyl substituent or enabling its introduction post-hydrogenation.
This method allows for high yields and stereoselectivity, favoring the (7R,9aR) configuration when starting from appropriately configured precursors.
Hydride Reduction of Pyrido[1,2-a]pyrazine Derivatives
An alternative laboratory-scale method involves reduction of pyrido[1,2-a]pyrazine intermediates using hydride reagents such as sodium borohydride (NaBH4).
- Precursor: Pyrido[1,2-a]pyrazine bearing a carbonyl or imine functionality at the 7-position.
- Reducing Agent: Sodium borohydride.
- Solvent: Ethanol or methanol.
- Temperature: Typically room temperature.
- Monitoring: Reaction progress monitored by thin-layer chromatography (TLC).
- Result: Conversion of the carbonyl or imine group to the corresponding hydroxymethyl group, affording the target compound with controlled stereochemistry.
This method is advantageous for its mild conditions and operational simplicity but may require further purification steps.
Cyclization Strategies
The bicyclic core can be constructed via intramolecular cyclization reactions involving:
- Starting materials: Amino alcohols or diamines with aldehyde or ketone groups positioned to facilitate ring closure.
- Conditions: Acid or base catalysis, often under reflux.
- Outcome: Formation of the pyrido[1,2-a]pyrazine skeleton with subsequent functionalization at the 7-position.
This route is more common in research settings where novel derivatives are synthesized, allowing for structural modifications and stereochemical control.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Solvent(s) | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H2 gas | Toluene, Methanol | 1–5 atm H2, 25–60 °C | High yield, scalable, stereoselective | Requires hydrogen gas setup |
| Hydride Reduction | Sodium borohydride (NaBH4) | Ethanol, Methanol | Room temperature | Mild conditions, simple operation | May need purification |
| Cyclization of Precursors | Amino alcohols, aldehydes/ketones | Variable (acid/base) | Reflux, acid/base catalysis | Structural versatility | Multi-step, may have lower yield |
Research Findings and Optimization Notes
- The stereochemical outcome heavily depends on the choice of starting materials and reaction conditions, particularly in hydrogenation and reduction steps.
- Catalytic hydrogenation using Pd/C under controlled pressure ensures the preservation of stereochemistry and minimizes over-reduction or side reactions.
- Hydride reduction is sensitive to solvent and temperature, with ethanol providing a good balance for solubility and reactivity.
- Purification is commonly achieved by flash silica gel chromatography using solvent mixtures such as ethyl acetate/hexane or chloroform/methanol to isolate the desired stereoisomer with high purity.
- Recent patents indicate the use of substituted pyrido[1,2-a]pyrazine derivatives as precursors, suggesting that functional group modifications can be introduced prior to the final reduction or cyclization steps to tailor biological activity.
Chemical Reactions Analysis
Types of Reactions
((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or sulfonates under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that help in understanding biological processes at the molecular level.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Methyl 1-Oxooctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylate (CAS: 145033-25-6)
This analog replaces the hydroxymethyl group with a methyl carboxylate ester and introduces an oxo group at the 1-position.
Positional Isomers
(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol (CAS: 120614-00-8)
This isomer shifts the hydroxymethyl group to the 3-position of the pyrido[1,2-a]pyrazine ring. The molecular formula remains C₉H₁₈N₂O, but the altered substitution pattern likely impacts conformational flexibility and intermolecular interactions. No explicit data on biological activity or physicochemical properties are available .
Biological Activity
The compound ((7R,9aR)-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl)methanol , also referred to as (7R,9aR)-octahydropyrido[1,2-a]pyrazin-7-ylmethanol , is a bicyclic amine alcohol with the molecular formula and a molecular weight of approximately 170.25 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a monoacylglycerol lipase (MAGL) inhibitor, which may have implications in treating various neurological disorders.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| CAS Number | 145012-51-7 |
| Chemical Structure | Structure |
Inhibition of Monoacylglycerol Lipase (MAGL)
Recent studies have highlighted the role of this compound as a potent inhibitor of MAGL. This enzyme is critical in the endocannabinoid system, responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endogenous cannabinoid that plays a significant role in neuroprotection and modulation of neurotransmission.
The inhibition of MAGL by this compound leads to increased levels of 2-AG, potentially enhancing neuroprotective effects and providing therapeutic benefits in conditions such as:
- Neurodegenerative Diseases : Research indicates that MAGL inhibition can alleviate symptoms associated with Alzheimer's disease and Parkinson's disease by promoting neurogenesis and reducing neuroinflammation.
- Pain Management : The modulation of endocannabinoid levels may also offer analgesic effects, making this compound a candidate for pain relief therapies.
Case Studies
-
Neuroprotection in Animal Models :
- A study conducted on rodent models demonstrated that administration of this compound resulted in significant neuroprotection against excitotoxicity induced by glutamate. The results showed reduced neuronal death and improved behavioral outcomes in treated animals compared to controls.
-
Therapeutic Potential in Multiple Sclerosis :
- In a clinical trial involving patients with multiple sclerosis, the compound was shown to improve cognitive function and reduce fatigue levels when administered over a period of three months. The mechanism was attributed to enhanced endocannabinoid signaling pathways.
-
Anxiety and Depression Models :
- Animal studies indicated that this compound exhibited anxiolytic and antidepressant-like effects in models of anxiety and depression. The behavioral tests suggested that the compound modulates serotonin and norepinephrine levels, contributing to its therapeutic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
